Physicochemical Differentiation: Lipophilicity and Polarity Against the 3-Amino Positional Isomer
The 4-amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone HCl salt (CAS 1177279-61-6) exhibits a computed LogP of 1.3 and a Polar Surface Area (PSA) of 46 Ų, with 1 hydrogen bond donor and 2 acceptors [1]. While experimental data for the 3-amino positional isomer (CAS 1249823-00-4) is not publicly available in curated databases, the shift of the amino group from the 4- to the 3-position is predicted to alter both the pKa of the amine and the molecular dipole moment, directly impacting solubility and membrane permeability profiles . This distinction is critical for procurement decisions when either CNS penetration (influenced by PSA < 70 Ų) or specific solubility profiles are required.
| Evidence Dimension | Physicochemical properties (LogP, PSA, HBD/HBA) |
|---|---|
| Target Compound Data | Hydrochloride salt: Computed LogP 1.3; PSA 46 Ų; HBD 1; HBA 2 |
| Comparator Or Baseline | 3-Amino-1-(3,4-dimethylphenyl)-2-pyrrolidinone (CAS 1249823-00-4): No experimental LogP/PSA data available in public domain |
| Quantified Difference | Not quantifiable due to missing comparator data; differentiation is based on structural position rather than numerical property difference. |
| Conditions | In silico prediction; ChemSpace database for target compound |
Why This Matters
The unique 4-amino placement creates a predictable hydrogen-bonding geometry that the 3-amino variant cannot replicate, making it a critical selection criterion for SAR studies where precise donor/acceptor vectors are non-negotiable.
- [1] ChemSpace. (2025). 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride, CSCS00015201869. Database Entry. View Source
